Diisopropylperoxyanhydride
Overview
Description
Diisopropylperoxyanhydride (DIPPA) is a powerful oxidizing agent that is commonly used in organic chemistry for the conversion of alcohols to carbonyl compounds. It is a colorless liquid that has a sharp odor and is highly reactive. DIPPA is a member of the peroxy acid family, which are characterized by the presence of a peroxide bond in their structure.
Scientific Research Applications
Antioxidant Potential
Diisopropylperoxyanhydride, commonly known as 2,6-diisopropylphenol or propofol, demonstrates significant antioxidant properties. Studies using electron spin resonance spectroscopy show that it acts as a free radical scavenger, similar to endogenous antioxidants like alpha-tocopherol (vitamin E) (Murphy et al., 1992).
Antinociceptive and Antihyperalgesic Effects
Topical application of propofol has been shown to have antinociceptive effects, indicated by an increased latency in thermally evoked hindpaw withdrawal reflexes in rats. This suggests potential applications in pain management (Takechi et al., 2013).
Inhibition of Propofol Metabolism
Research indicates that dietary monoterpene alcohols can extend the anesthetic effect of propofol by inhibiting its metabolism. This finding could be crucial for improving the efficacy of propofol-based anesthesia (Lin et al., 2006).
Chemical Research Applications
Diisopropylperoxyanhydride has been utilized in various chemical research applications, such as the formation of zinc enolate equivalents and in studies involving the hydrogenation of diisopropylimine (Wittig, 1980), (Sato et al., 2000), (Deng et al., 2018).
Protective Effects on Osteoblasts
2,6-Diisopropylphenol has shown protective effects against oxidative stress-induced apoptosis in osteoblasts. This suggests potential applications in treating bone-related disorders (Chen et al., 2005).
Electrochemical Quantification
Studies have developed methods for the electrochemical quantification of diisopropylperoxyanhydride, contributing to more precise monitoring and dosing in clinical settings (Langmaier et al., 2011).
Uncoupling Effects in Mitochondria
Research has shown that diisopropylperoxyanhydride acts as a mild protonophore, affecting oxidative phosphorylation in isolated rat liver mitochondria. This provides insights into its mechanism of action at the cellular level (Branca et al., 1991).
properties
IUPAC Name |
2-methylpropanoyl 2-methylpropaneperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)7(9)11-12-8(10)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBWMJBZQXCSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063024 | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Peroxide, bis(2-methyl-1-oxopropyl) | |
CAS RN |
3437-84-1 | |
Record name | DIISOBUTYRYL PEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6281 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(2-methyl-1-oxopropyl) peroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3437-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisisobutyryl peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PEROXIDE, BIS(2-METHYL-1-OXOPROPYL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25V73818UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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